6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol
Brand Name: Vulcanchem
CAS No.: 309741-11-5
VCID: VC4258516
InChI: InChI=1S/C12H12BrNO/c13-7-4-5-10-9(6-7)8-2-1-3-11(15)12(8)14-10/h4-6,11,14-15H,1-3H2
SMILES: C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Br)O
Molecular Formula: C12H12BrNO
Molecular Weight: 266.138

6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol

CAS No.: 309741-11-5

Cat. No.: VC4258516

Molecular Formula: C12H12BrNO

Molecular Weight: 266.138

* For research use only. Not for human or veterinary use.

6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol - 309741-11-5

Specification

CAS No. 309741-11-5
Molecular Formula C12H12BrNO
Molecular Weight 266.138
IUPAC Name 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol
Standard InChI InChI=1S/C12H12BrNO/c13-7-4-5-10-9(6-7)8-2-1-3-11(15)12(8)14-10/h4-6,11,14-15H,1-3H2
Standard InChI Key ODJMJEOJZGQCCD-UHFFFAOYSA-N
SMILES C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Br)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol (CAS: 309741-11-5) is a brominated carbazole derivative with the molecular formula C12H12BrNO\text{C}_{12}\text{H}_{12}\text{BrNO} and a molecular weight of 266.13 g/mol . Its IUPAC name derives from the carbazole backbone, where a hydroxyl group (-OH) occupies position 1, and a bromine atom is substituted at position 6. The tetrahydro designation indicates partial saturation of the carbazole’s aromatic rings, specifically the reduction of the pyrrole and one benzene ring .

Crystallographic and Conformational Analysis

X-ray crystallographic studies of analogous bromocarbazoles, such as 6-bromo-2,3,4,9-tetrahydro-1H-carbazole, reveal a monoclinic crystal system with space group C 1 2/c 1C\ 1\ 2/c\ 1 and unit cell parameters a=24.4539 A˚a = 24.4539\ \text{Å}, b=6.1680 A˚b = 6.1680\ \text{Å}, c=16.2352 A˚c = 16.2352\ \text{Å}, and β=124.277\beta = 124.277^\circ . The bromine atom’s van der Waals radius influences packing efficiency, fostering intermolecular halogen bonds that stabilize the lattice .

Synthetic Methodologies

Reduction of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one

The most common synthesis involves the sodium borohydride (NaBH4\text{NaBH}_4)-mediated reduction of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one in methanol. This method achieves moderate yields (50%) under ambient conditions :

YieldReaction ConditionsKey Steps
50%NaBH4\text{NaBH}_4, MeOH, 1 h, rtReduction of ketone to secondary alcohol

Post-reaction purification via flash chromatography (5–30% ethyl acetate/hexanes) isolates the product as a light brown solid . Nuclear magnetic resonance (NMR) confirms successful reduction, with the hydroxyl proton resonating at δ 10.99 ppm\delta\ 10.99\ \text{ppm} (DMSO-d6d_6) .

Alternative Bromination Strategies

Bromination of 2,3,4,9-tetrahydro-1H-carbazol-1-ol using elemental bromine (Br2\text{Br}_2) in acetic acid or chloroform introduces the bromine atom at position 6. This electrophilic aromatic substitution proceeds via a bromonium ion intermediate, favored by the electron-rich carbazole system.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H-NMR^1\text{H}\text{-NMR} (DMSO-d6d_6): Key signals include aromatic protons at δ 7.54 (d, 1H)\delta\ 7.54\ \text{(d, 1H)}, δ 7.25 (d, 1H)\delta\ 7.25\ \text{(d, 1H)}, and δ 7.12 (dd, 1H)\delta\ 7.12\ \text{(dd, 1H)}, alongside the hydroxyl proton at δ 10.99 (s, 1H)\delta\ 10.99\ \text{(s, 1H)} .

  • 13C-NMR^{13}\text{C}\text{-NMR}: Carbons adjacent to electronegative groups (e.g., C-Br, C-OH) exhibit deshielding, with the brominated carbon resonating near δ 120 ppm\delta\ 120\ \text{ppm}.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 267 (M+1)m/z\ 267\ (\text{M}+1), consistent with the molecular formula C12H12BrNO\text{C}_{12}\text{H}_{12}\text{BrNO} . Isotopic patterns (1:1 ratio for 79Br^{79}\text{Br} and 81Br^{81}\text{Br}) further confirm bromine incorporation .

Reactivity and Functionalization

Hydroxyl Group Transformations

The secondary alcohol moiety undergoes nucleophilic substitution or oxidation. For instance, treatment with cumyl amine in the presence of pp-toluenesulfonic acid yields 6-bromo-N-(1-methyl-1-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine, demonstrating utility in pharmaceutical derivatization .

Bromine as a Directing Group

The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl or heteroaryl groups, enhancing molecular diversity.

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